

Application Notes and Protocols: SGC-CBP30 for In Vivo Mouse Models

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Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B612240*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the highly homologous transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).^{[1][2]} With IC₅₀ values of 21 nM for CBP and 38 nM for p300, it offers high selectivity over other bromodomain families, such as BRD4.^{[1][3]}

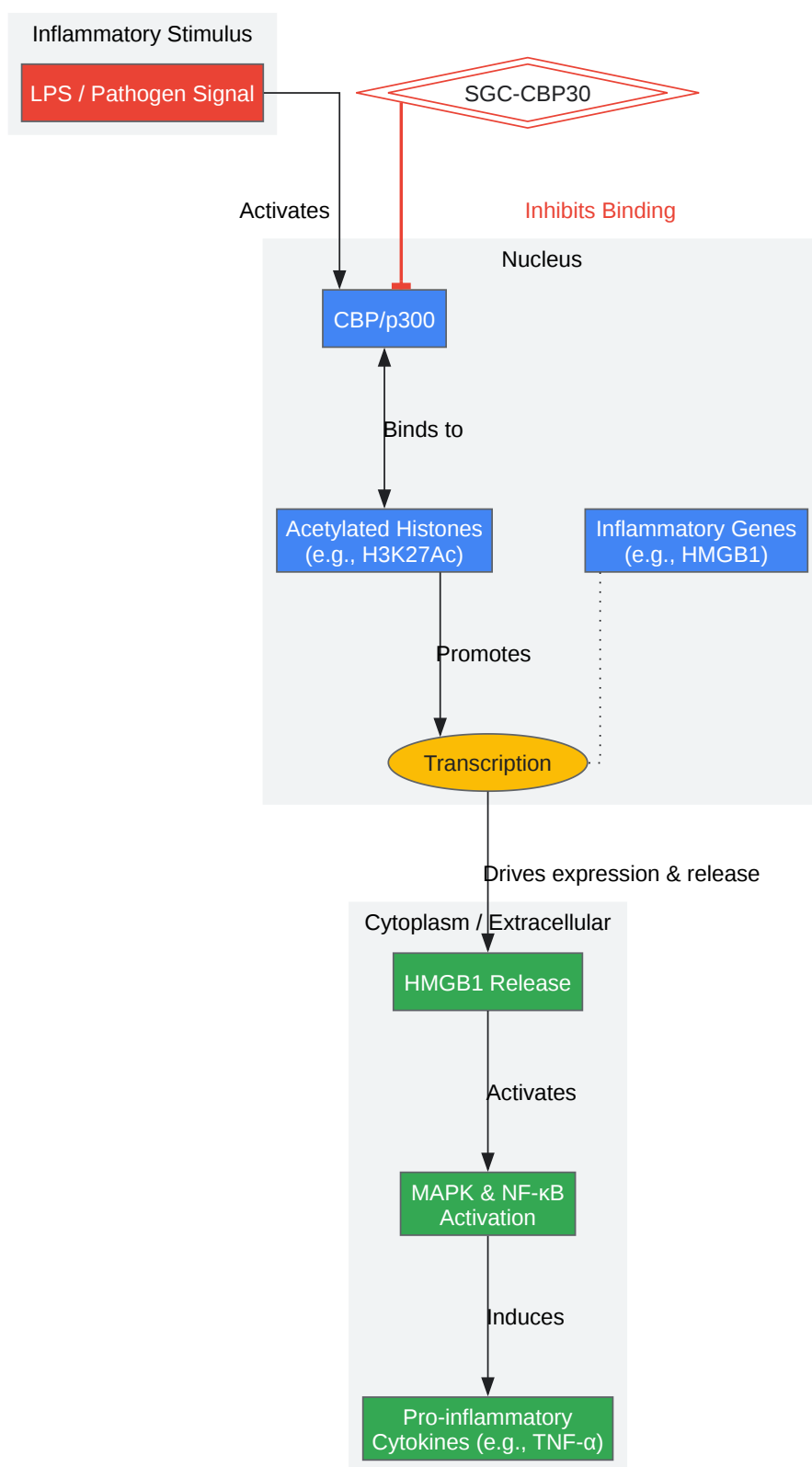
CBP and p300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs) and scaffolds for transcriptional machinery.^{[4][5]} Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in activating gene expression. By competitively inhibiting this interaction, **SGC-CBP30** can modulate the expression of genes involved in various biological processes, including cell growth, differentiation, and inflammation.^{[5][6]} Its utility has been demonstrated in preclinical studies for immunology, cancer, and sepsis.^{[4][7][8]}

These notes provide detailed protocols for the preparation and in vivo administration of **SGC-CBP30** in mouse models, based on published research.

Mechanism of Action: Signaling Pathway

SGC-CBP30 exerts its effects by preventing the CBP/p300 bromodomains from "reading" acetyl-lysine marks on histones and other proteins. This disrupts the recruitment of the

transcriptional machinery to specific gene promoters and enhancers. In inflammatory conditions like sepsis, this inhibition blocks the expression and release of late-phase inflammatory mediators, such as High Mobility Group Box 1 (HMGB1), and downstream signaling cascades including the MAPK and NF- κ B pathways.^[7]



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Caption: SGC-CBP30 Mechanism of Action in Inflammation.

Quantitative Data Summary: In Vivo Administration

The following table summarizes dosages and administration routes for **SGC-CBP30** in various mouse models as reported in the literature.

Mouse Model	Strain	Dosage	Administration Route	Dosing Schedule	Key Findings & Reference
LPS-Induced Endotoxemia	BALB/c	19.3 mg/kg	Intraperitoneal (i.p.)	Single dose 8 hours post-LPS challenge	Significant protection against lethality; reduced serum HMGB1 and TNF- α . [7]
LPS-Induced Endotoxemia	BALB/c	7.7, 15.4, 19.3 mg/kg	Intraperitoneal (i.p.)	Single dose 30 mins or 8 hours post-LPS challenge	Dose-dependent effects observed; 19.3 mg/kg at 8h was most effective. [7]
Polymicrobial Sepsis (CLP)	BALB/c	19.3 mg/kg	Intraperitoneal (i.p.)	Single dose 8 hours post-CLP surgery	Rescued mice from lethal sepsis; reduced organ injury. [7]
Polymicrobial Sepsis (CLP) + Antibiotic	BALB/c	19.3 mg/kg	Intraperitoneal (i.p.)	Single dose 8 hours post-CLP surgery	Used in combination with ciprofloxacin (7.5 mg/kg, i.v. at 1h post-CLP). [7]

CLP: Cecal Ligation and Puncture; LPS: Lipopolysaccharide; HMGB1: High Mobility Group Box 1; TNF- α : Tumor Necrosis Factor-alpha.

Detailed Experimental Protocols

SGC-CBP30 has low solubility in aqueous media, requiring a specific vehicle for systemic delivery.^[4]

Materials:

- **SGC-CBP30** crystalline solid
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween® 80, sterile
- Sterile ddH₂O or 0.9% Saline

Procedure:

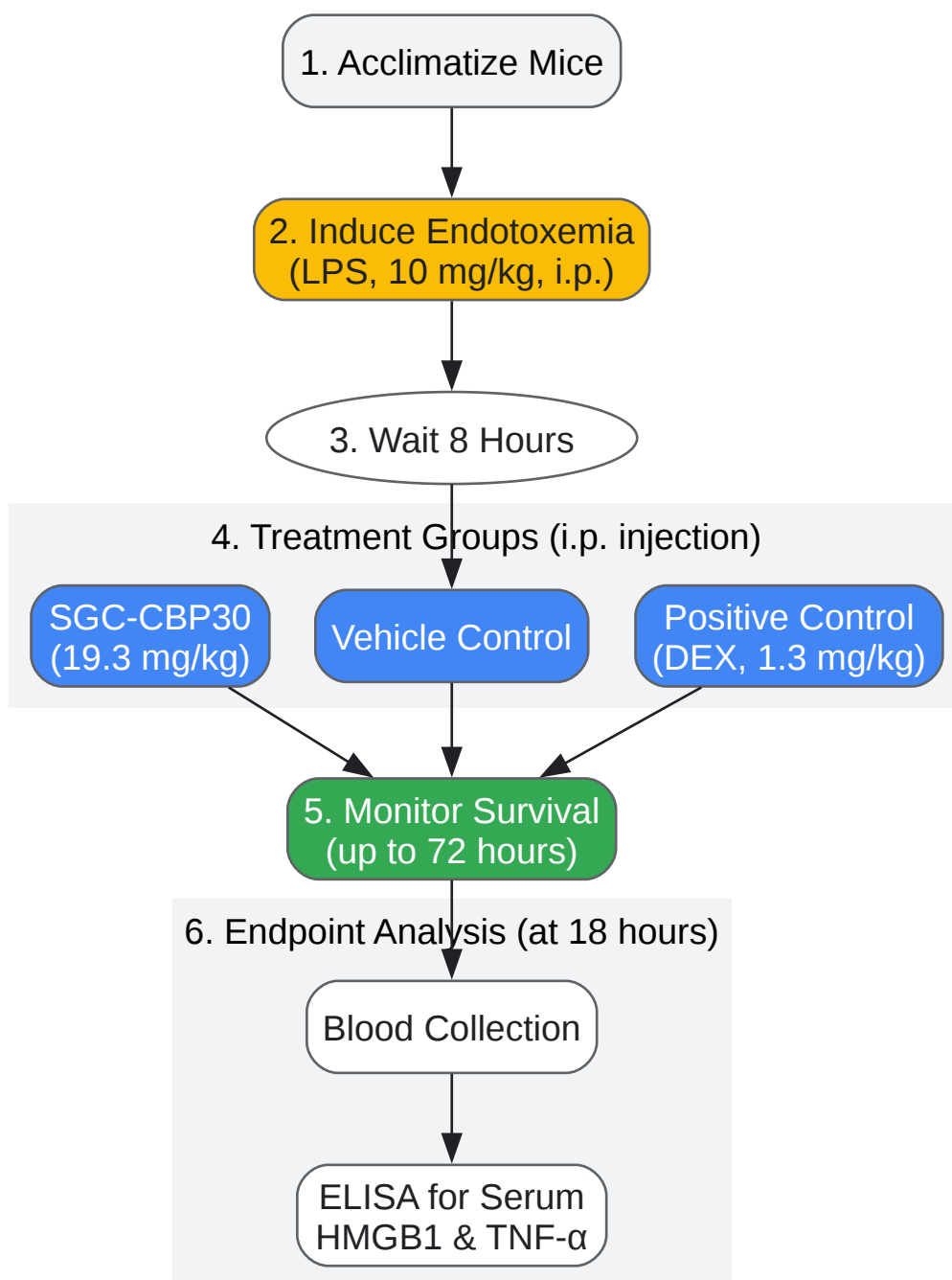
- Prepare a stock solution of **SGC-CBP30** in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
- To prepare the final working solution for injection (e.g., for a 1 mg/mL final concentration), follow these volumetric ratios: 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH₂O/Saline.^[1]
- In a sterile tube, add the required volume of PEG300.
- Add the required volume of the **SGC-CBP30** DMSO stock solution to the PEG300 and mix until the solution is clear.
- Add the Tween® 80 and mix again until clear.
- Finally, add the ddH₂O or saline to reach the final volume and mix thoroughly.
- Note: This solution should be prepared fresh immediately before use for optimal results.^[1] The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cell toxicity.^[4]

This protocol describes a therapeutic intervention study to assess the efficacy of **SGC-CBP30** in a model of acute systemic inflammation.[\[7\]](#)

Materials:

- Male BALB/c mice
- Lipopolysaccharide (LPS) from E. coli
- **SGC-CBP30** formulated as described in Protocol 1
- Sterile saline (vehicle control)
- Dexamethasone (DEX) as a positive control (optional, e.g., 1.3 mg/kg)
- Syringes and needles for i.p. injection

Workflow:



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Caption: Experimental Workflow for the LPS Endotoxemia Model.

Procedure:

- Animal Acclimatization: House male BALB/c mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for

at least one week before the experiment.[9]

- Induction of Endotoxemia: Administer a lethal dose of LPS (10 mg/kg) via intraperitoneal (i.p.) injection to each mouse. This marks Time = 0h.[7]
- Therapeutic Intervention: At 8 hours post-LPS challenge, divide the mice into treatment groups and administer the following via i.p. injection:[7]
 - **SGC-CBP30** Group: 19.3 mg/kg of formulated **SGC-CBP30**.
 - Vehicle Control Group: An equivalent volume of the vehicle solution.
 - Positive Control Group (Optional): Dexamethasone at 1.3 mg/kg.
- Monitoring: Monitor the mice continuously for survival and clinical signs of distress for up to 72 hours.[7]
- Endpoint Analysis (for mechanistic studies): In a separate cohort of animals, collect blood via cardiac puncture at 18 hours post-LPS challenge.[7]
- Cytokine Measurement: Process blood to obtain serum and measure the levels of HMGB1 and TNF- α using commercial ELISA kits according to the manufacturer's instructions.[7]

The CLP model simulates polymicrobial sepsis and is considered more clinically relevant than the LPS model.

Materials:

- Male BALB/c mice
- Anesthetics (e.g., ketamine/xylazine)[9]
- Surgical tools for laparotomy
- Suture materials
- **SGC-CBP30** formulated as described in Protocol 1
- Ciprofloxacin for injection (optional, for combination therapy)

Procedure:

- Anesthesia: Anesthetize mice using an appropriate method (e.g., i.p. injection of ketamine and xylazine). Confirm deep anesthesia by the loss of a toe-pinch reflex.[9]
- CLP Surgery:
 - Perform a midline laparotomy to expose the cecum.
 - Ligate the cecum below the ileocecal valve.
 - Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge) to induce sepsis.
 - Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
 - Provide postoperative analgesia and fluid resuscitation as per institutional guidelines.
- Therapeutic Intervention: At 8 hours post-CLP surgery, administer **SGC-CBP30** (19.3 mg/kg, i.p.).[7]
- Combination Therapy (Optional): For combination studies, administer an antibiotic such as ciprofloxacin (7.5 mg/kg, intravenously) at 1 hour post-CLP, followed by **SGC-CBP30** at 8 hours.[7]
- Monitoring and Analysis: Monitor survival for up to 72 hours. For mechanistic endpoints, euthanize mice at a specified time (e.g., 18 hours) to collect blood for cytokine analysis and organs (lung, liver, kidney, colon) for histological assessment of inflammatory infiltration.[4][7]

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